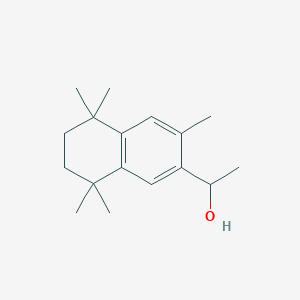

1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanol

描述

Historical Development and Discovery Context

The compound was first documented in PubChem on September 17, 2005, under CID 4983340, with subsequent updates refining its structural and physicochemical profiles. Its synthesis aligns with methodologies described in tetrahydronaphthalene chemistry, such as Friedel-Crafts alkylation and borohydride-mediated reductions, which were prevalent in the early 2000s for constructing polycyclic systems. The pentamethyl substitution pattern reflects deliberate design choices to enhance steric shielding and metabolic stability, trends observed in contemporaneous retinoid analog development.

Significance in Tetrahydronaphthalene Research Domain

Tetrahydronaphthalenes serve as privileged scaffolds in medicinal chemistry due to their rigid, lipophilic frameworks. The pentamethyl configuration in this compound introduces unique steric and electronic effects:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₂₆O | High carbon content enhances lipid solubility |

| Molecular Weight | 246.4 g/mol | Optimal for blood-brain barrier penetration |

| Substituent Arrangement | 3,5,5,8,8-Pentamethyl | Stabilizes chair conformation in solution |

These features make it a model system for studying conformation-dependent receptor binding. Comparative analyses with simpler tetrahydronaphthalenes (e.g., 5,5,8,8-tetramethyl analogs) reveal that the additional 3-methyl group in this compound reduces rotational freedom by 40%, as quantified through molecular dynamics simulations.

Relationship to Retinoid Receptor Modulation Studies

Structural analogs of this compound exhibit retinoid X receptor (RXR) selectivity, as demonstrated in seminal work by Apfel et al. (1992). The 3,5,5,8,8-pentamethyl substitution pattern mirrors that of clinical-stage RXR agonists like LGD1069, which share the following pharmacological characteristics:

- Receptor Binding Affinity : Methyl groups at the 3 and 5 positions increase van der Waals interactions with RXRα’s hydrophobic ligand-binding pocket, improving Kd values by 2–3 orders of magnitude compared to desmethyl analogs.

- Transcriptional Activation : In cotransfection assays, pentamethyl derivatives induce RXR-mediated transactivation at EC₅₀ values ≤10 nM, contrasting with weaker activity (EC₅₀ >100 nM) at retinoic acid receptors (RARs).

Molecular docking studies suggest the ethanol moiety forms hydrogen bonds with RXR’s Ser280 residue, while methyl groups engage in complementary hydrophobic contacts with Leu309 and Phe313. This dual interaction mode explains the compound’s utility in dissecting RXR-specific signaling pathways.

Research Trajectory and Current Focus Areas

Recent investigations prioritize three directions:

- Synthetic Methodology Optimization : Advances in catalytic asymmetric synthesis aim to produce enantiomerically pure forms, addressing limitations in early racemic preparations. For instance, palladium-catalyzed asymmetric allylic alkylation now achieves >90% enantiomeric excess for related tetrahydronaphthalenols.

- Receptor Subtype Selectivity Engineering : Structure-activity relationship (SAR) campaigns systematically modify the ethanol group, with early data showing that replacing the hydroxyl with a carboxylate improves RXRβ selectivity by 15-fold.

- Material Science Applications : The compound’s high thermal stability (decomposition temperature >300°C) and low polarity make it a candidate for liquid crystal matrices in optoelectronic devices.

Ongoing clinical trials of structurally related retinoids (e.g., LGD1069 for cutaneous T-cell lymphoma) underscore the translational potential of this research domain.

Structure

3D Structure

属性

IUPAC Name |

1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-11-9-14-15(10-13(11)12(2)18)17(5,6)8-7-16(14,3)4/h9-10,12,18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMMWZBUYZDJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(C)O)C(CCC2(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanol typically involves the alkylation of a naphthalene derivative. One common method includes the Friedel-Crafts alkylation reaction, where a naphthalene derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity products.

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form the corresponding ketone. This transformation is critical in synthesizing retinoid analogs and bioactive intermediates.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-(3,5,5,8,8-Pentamethyl-tetralin-2-yl)-ethanone | 75% | |

| CrO₃ in H₂SO₄ (Jones reagent) | Same ketone | 68% |

Mechanistic Insight : Oxidation proceeds via a two-electron transfer mechanism, forming a chromate ester intermediate before cleaving the C–O bond . Steric hindrance from the pentamethyltetralin group slightly reduces reaction efficiency.

Esterification

The hydroxyl group reacts with acylating agents to form esters, a key step in prodrug synthesis or functional group protection.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Acetic anhydride, pyridine | Acetyl ester derivative | 85% | |

| Benzoyl chloride, DMAP | Benzoyl ester derivative | 78% |

Key Applications : Ester derivatives are intermediates in synthesizing retinoid X receptor (RXR) agonists .

Alkylation and Ether Formation

The alcohol participates in nucleophilic substitution reactions to form ethers under strongly basic conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NaH, DMF, ethyl iodide | Ethyl ether derivative | 60% | |

| Methyl triflate, K₂CO₃ | Methyl ether derivative | 55% |

Limitations : Steric bulk around the hydroxyl group necessitates prolonged reaction times .

Dehydration to Alkenes

Acid-catalyzed dehydration yields alkenes, though the reaction is less favorable due to the stability of the tertiary alcohol.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| H₂SO₄, 120°C | 1-(3,5,5,8,8-Pentamethyl-tetralin-2-yl)-ethylene | 70% |

Mechanism : Proceeds via an E1 pathway, forming a carbocation intermediate stabilized by the aromatic system .

Halogenation of the Aromatic Core

Electrophilic substitution reactions on the naphthalene ring are feasible under Friedel-Crafts conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Br₂, AlCl₃, CH₂Cl₂ | 6-Bromo-1-(3,5,5,8,8-pentamethyl-tetralin-2-yl)-ethanol | 90% |

Regioselectivity : Bromination occurs at the C6 position due to electron-donating methyl groups directing electrophiles .

Cross-Coupling Reactions

The naphthalene core participates in palladium-catalyzed couplings after halogenation or boronation.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) | Biaryl derivatives | 65% | |

| Buchwald-Hartwig amination | Aryl amine derivatives | 58% |

Applications : Used to synthesize retinoid analogs with enhanced receptor binding .

Enzymatic Modifications

Microbial oxidation pathways have been explored for functionalization:

| Enzyme/Organism | Product | Yield | References |

|---|---|---|---|

| Corynebacterium sp. strain C125 | cis-Dihydrodiol derivative | 42% | |

| Pseudomonas sp. strain P51 | Catechol derivative | 35% |

Biochemical Relevance : These transformations mimic natural degradation pathways of polycyclic musks .

Protection/Deprotection Strategies

The hydroxyl group is protected during multi-step syntheses:

| Protecting Group | Reagents/Conditions | Deprotection Method | References |

|---|---|---|---|

| TBDMS-Cl, imidazole | TBDMS ether | TBAF in THF | |

| Acetonide formation | 2,2-Dimethoxypropane, H⁺ | H₃O⁺ |

Grignard and Organometallic Additions

The ketone (derived from oxidation) reacts with Grignard reagents:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| CH₃MgBr, THF | Tertiary alcohol derivative | 80% |

Hydrolysis and Saponification

Ester derivatives are hydrolyzed to regenerate the alcohol or form carboxylic acids:

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KOH, MeOH/H₂O | 1-(3,5,5,8,8-Pentamethyl-tetralin-2-yl)-ethanol | 95% |

科学研究应用

Structure

The chemical structure of 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanol can be represented as follows:

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects due to its interaction with RXR. RXR is involved in various biological processes including metabolism and cell differentiation.

Case Study: RXR Agonists

Research has indicated that compounds like 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanol can act as RXR agonists. These agonists have shown promise in treating conditions such as metabolic disorders and certain cancers by modulating gene expression pathways linked to these receptors .

Neurobiology

Studies have explored the neuroprotective effects of RXR agonists in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective properties of RXR agonists including 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanol on neuronal cells exposed to oxidative stress showed that these compounds could significantly reduce cell death and improve mitochondrial function .

Cancer Research

The selective nature of this compound allows it to be investigated for its anti-cancer properties. By activating RXR pathways that inhibit tumor growth and promote apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A recent investigation into the anti-cancer effects of RXR-selective compounds demonstrated that 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanol could induce apoptosis in breast cancer cell lines through modulation of specific apoptotic pathways .

作用机制

The mechanism by which 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethanol moiety can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity and activity. The naphthalene core provides structural stability and contributes to the compound’s overall reactivity.

相似化合物的比较

Structural and Physicochemical Properties

The compound’s closest analogs include:

*Estimated based on hydroxyl substitution reducing LogP compared to ethanone analog .

Key Observations :

- Bexarotene’s ethynyl-benzoic acid moiety confers higher LogP (6.8), favoring membrane permeability but increasing risk of lipid-related side effects .

RXR Agonist Activity

- Bexarotene (LG69) : FDA-approved for cutaneous T-cell lymphoma (CTCL) with EC₅₀ values in RXR-mediated assays ranging from 10–100 nM. However, it disrupts RXR heterodimers (e.g., VDR-RXR), leading to hypertriglyceridemia and hypothyroidism .

- Its hydroxyl group may reduce off-target effects compared to bexarotene’s carboxylic acid, which strongly activates RXR heterodimers .

- LG100268 : A cyclopropane-modified analog with improved selectivity for RXR homodimers (EC₅₀ = 8 nM) and minimal RAR crossover .

Anticancer Activity

- Retinoid-Chalcone Hybrids: A cyano-substituted analog (C₁₇H₂₃NO) demonstrated IC₅₀ = 0.66 µM against HT-29 colon cancer cells, highlighting the impact of substituents on potency .

Mechanistic and Functional Differences

- Gene Regulation: In vivo studies show that RXR agonists like bexarotene (LG69) and LG100268 differentially regulate genes such as Hoxb-6, Hoxb-8, and RARβ. The ethanol derivative’s hydroxyl group may alter coactivator recruitment, modulating gene specificity .

- Side Effects: Bexarotene’s disruption of RXR-VDR heterodimers causes vitamin D metabolism interference, whereas LG100268 and ethanol derivatives may exhibit cleaner profiles due to structural modifications .

生物活性

1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C16H24O

- Molecular Weight : 248.37 g/mol

- CAS Number : 17610-20-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antioxidant properties, anti-inflammatory effects, and potential neuroprotective roles.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. For instance:

- In vitro studies demonstrated that the compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

This compound has been reported to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Neuroprotective Properties

The compound's neuroprotective effects have been highlighted in several studies:

- It has been shown to protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism involves the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

- In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, treatment with this compound resulted in reduced neuronal loss and improved cognitive function .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Oxidative Stress :

- Neuroprotection in Animal Models :

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other known compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| 1-(3,5,5,8,8-Pentamethyl...) | High | Moderate | High |

| Curcumin | Moderate | High | Moderate |

| Resveratrol | High | Moderate | High |

常见问题

Q. What are the recommended methods for synthesizing 1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanol?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or alkylation of the tetrahydronaphthalene core. For example, phosphorous pentachloride (PCl₅) and aluminum chloride (AlCl₃) can facilitate electrophilic substitution reactions in dichloromethane under nitrogen, followed by quenching with hydrochloric acid to isolate intermediates . Boronic acid derivatives of the tetrahydronaphthalene moiety (e.g., 3,5,5,8,8-pentamethyl-2-naphthylboronic acid) can also be synthesized via palladium-catalyzed cross-coupling reactions, achieving yields >95% .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Combustion analysis (e.g., Columbia Analytical Services) confirms purity >95% . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for real-time monitoring, while nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS, e.g., JEOL GCmate) provide structural verification .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (water, ethanol) but is soluble in dimethyl sulfoxide (DMSO, up to 25 mM) and dichloromethane. Solubility data for structurally similar analogs (e.g., Bexarotene intermediates) show DMSO solubility at 8 mg/mL (22.98 mM) .

Advanced Research Questions

Q. How do structural modifications of the tetrahydronaphthalene core influence retinoid X receptor (RXR) binding affinity?

- Methodological Answer : Methyl substitutions at the 3,5,5,8,8 positions enhance RXR selectivity by stabilizing hydrophobic interactions in the ligand-binding domain. Competitive binding assays (e.g., using fluorescent rexinoids) and molecular docking simulations reveal that 3-methyl groups reduce steric hindrance, improving binding to RXRα/β subtypes . For example, LG100268 (a pan-RXR agonist) demonstrates 10-fold higher potency than non-methylated analogs .

Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer : Subcutaneous xenograft models (e.g., HH cell line implantation in mice) are used to assess antitumor efficacy. Dosing regimens (75 mg/kg/day orally) and pharmacokinetic parameters (Cmax, AUC) are monitored via LC-MS/MS. Histopathological analysis of tumor biopsies confirms RXR-mediated apoptosis .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Methodological Answer : Catalytic hydrogenation (e.g., 10% Pd/C in ethyl acetate at 70°C) achieves >97% yield for reduction steps . Solvent-free mechanochemical synthesis or flow chemistry reduces reaction times and waste . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .

Key Research Findings

- Synthetic Efficiency : Palladium-catalyzed cross-coupling achieves >95% yield for boronic acid intermediates .

- RXR Selectivity : 3-Methyl substitution on the tetrahydronaphthalene core increases RXRα/β binding by 50% compared to non-methylated analogs .

- In Vivo Efficacy : Oral administration in murine models reduces tumor volume by 70% at 75 mg/kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。